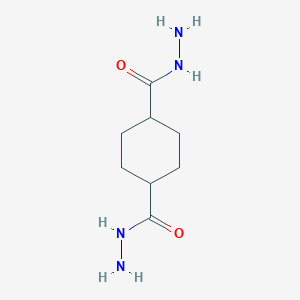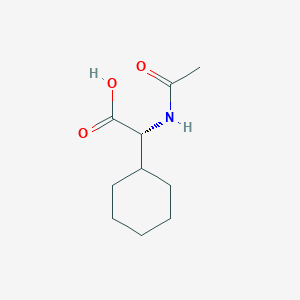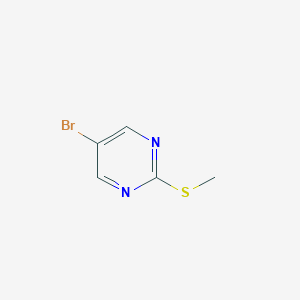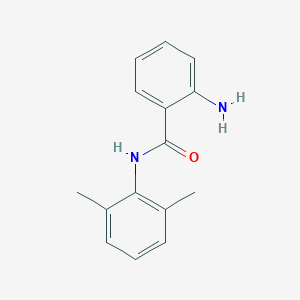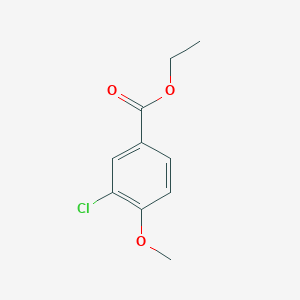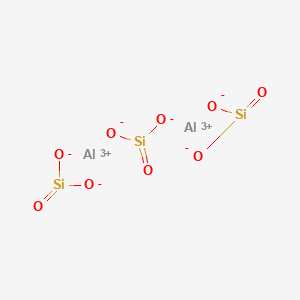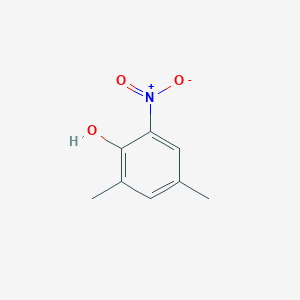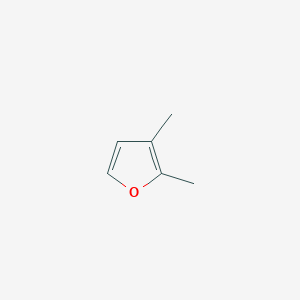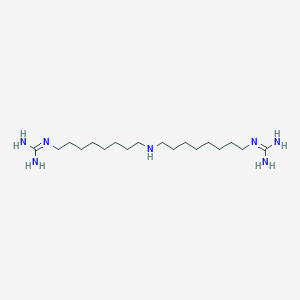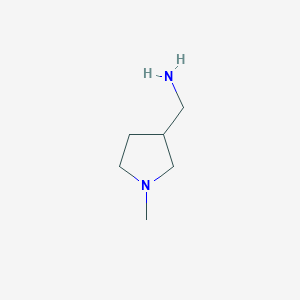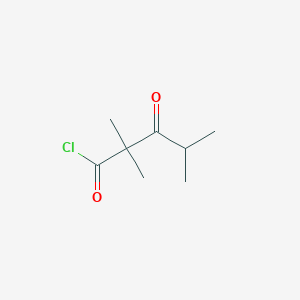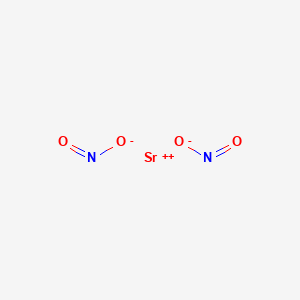
Strontium nitrite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium nitrite is a chemical compound with the formula Sr(NO2)2. It is a white crystalline solid that is soluble in water. Strontium nitrite has been widely used in various scientific research applications due to its unique properties and characteristics.
Applications De Recherche Scientifique
Strontium nitrite has been used in various scientific research applications, including as a catalyst in organic synthesis, as a flame retardant in plastics, and as an oxidizing agent in explosives. It has also been used in the production of ceramics and glass.
Mécanisme D'action
The mechanism of action of strontium nitrite is not fully understood. However, it is believed to work by releasing nitrite ions, which can then react with various compounds in the body. This reaction can lead to the formation of nitric oxide, which has been shown to have various physiological effects.
Effets Biochimiques Et Physiologiques
Strontium nitrite has been shown to have various biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which can lead to vasodilation and increased blood flow. It has also been shown to have antioxidant properties, which can help protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using strontium nitrite in lab experiments is its unique properties and characteristics. It is also relatively inexpensive and easy to synthesize. However, one limitation is that it can be difficult to handle and store due to its reactive nature.
Orientations Futures
There are several future directions for research involving strontium nitrite. One area of interest is its potential use as a therapeutic agent for various diseases, such as cancer and cardiovascular disease. Another area of interest is its potential use in the production of new materials, such as advanced ceramics and glass. Additionally, further research is needed to fully understand the mechanism of action of strontium nitrite and its potential applications in various fields of science.
Méthodes De Synthèse
Strontium nitrite can be synthesized by reacting strontium hydroxide with nitric acid. The reaction produces strontium nitrate, which can then be converted to strontium nitrite by heating it in the presence of carbon.
Propriétés
Numéro CAS |
13470-06-9 |
|---|---|
Nom du produit |
Strontium nitrite |
Formule moléculaire |
N2O4Sr |
Poids moléculaire |
179.6 g/mol |
Nom IUPAC |
strontium;dinitrite |
InChI |
InChI=1S/2HNO2.Sr/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |
Clé InChI |
HOWFTCIROIVKLW-UHFFFAOYSA-L |
SMILES |
N(=O)[O-].N(=O)[O-].[Sr+2] |
SMILES canonique |
N(=O)[O-].N(=O)[O-].[Sr+2] |
Autres numéros CAS |
13470-06-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



